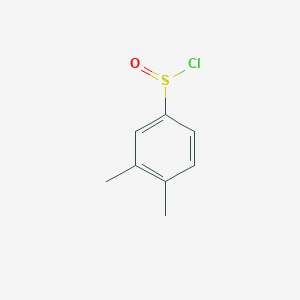
Benzenesulfinyl chloride, 3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfinyl chloride, 3,4-dimethyl-, is an organosulfur compound with the molecular formula C8H9ClOS. It is a derivative of benzenesulfinyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactivity.
Métodos De Preparación
Benzenesulfinyl chloride, 3,4-dimethyl-, can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts.
Phosphorus Oxychloride Method: This method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or its derivatives to produce benzenesulfonyl chloride.
Análisis De Reacciones Químicas
Benzenesulfinyl chloride, 3,4-dimethyl-, undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
Benzenesulfinyl chloride, 3,4-dimethyl-, has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonate esters.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of benzenesulfinyl chloride, 3,4-dimethyl-, involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles such as amines and alcohols. This reactivity is due to the presence of a good leaving group (chloride ion), which facilitates the formation of new bonds .
Comparación Con Compuestos Similares
Benzenesulfinyl chloride, 3,4-dimethyl-, can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl Chloride: This compound lacks the methyl groups and is less sterically hindered, making it more reactive in certain reactions.
Toluene-4-sulfonyl Chloride:
Methanesulfonyl Chloride: This compound is smaller and more reactive due to the absence of the aromatic ring, making it useful in different types of reactions.
Benzenesulfinyl chloride, 3,4-dimethyl-, is unique due to its specific substitution pattern, which can influence its reactivity and applications in organic synthesis.
Propiedades
Número CAS |
153261-72-4 |
|---|---|
Fórmula molecular |
C8H9ClOS |
Peso molecular |
188.67 g/mol |
Nombre IUPAC |
3,4-dimethylbenzenesulfinyl chloride |
InChI |
InChI=1S/C8H9ClOS/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3 |
Clave InChI |
DAFGLIRYPGFBPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
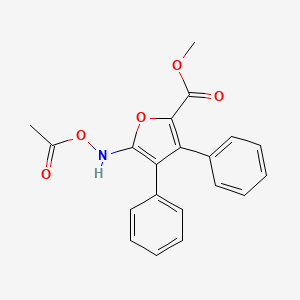
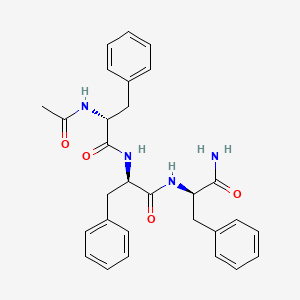
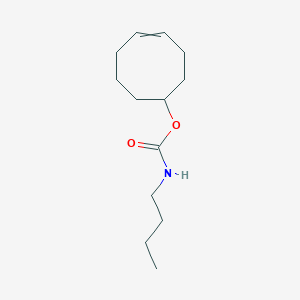


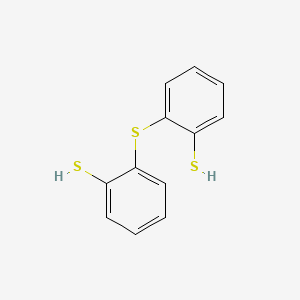
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
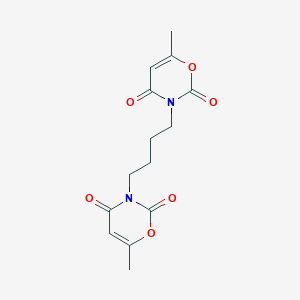
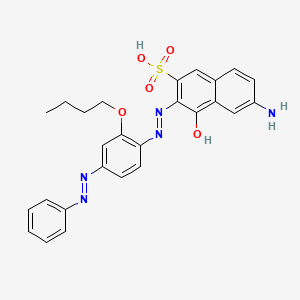
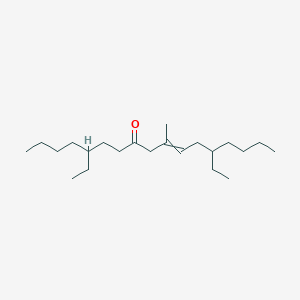
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
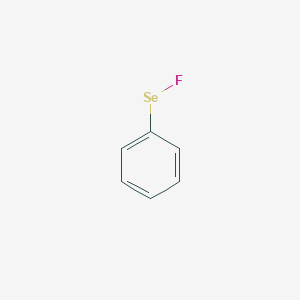
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
